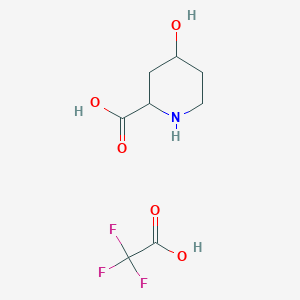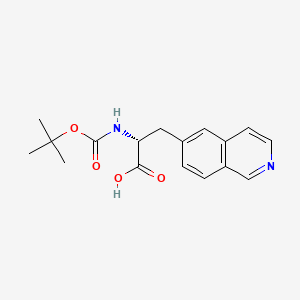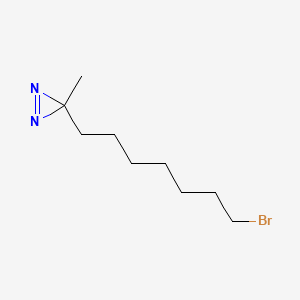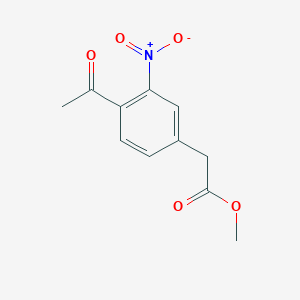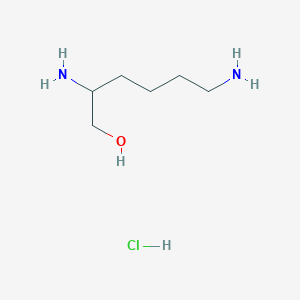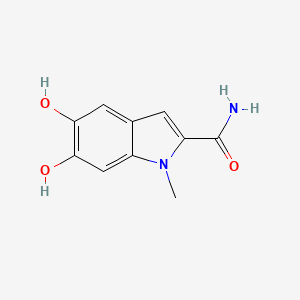
5,6-Dihydroxy-1-methyl-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydroxy-1-methyl-1H-indole-2-carboxamide is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is a deep brown crystalline solid that is soluble in solvents like ethanol and dimethyl sulfoxide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxamide can be achieved through the reaction of indole with phenol . The Fischer indole synthesis is a common method used to prepare indole derivatives. This involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
In industrial settings, the production of indole derivatives often involves the use of carboxylic acid activators such as phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dihydroxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: This reaction can convert the compound into its corresponding amine.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Dihydroxy-1-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various indole derivatives.
Medicine: Investigated for its potential antiviral, anti-inflammatory, anticancer, and antioxidant activities.
Wirkmechanismus
The mechanism of action of 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxamide involves its interaction with molecular targets and pathways related to melanin biosynthesis. It acts as an intermediate in the production of melanin, influencing the pigmentation process in humans and other organisms . Additionally, its antioxidant properties help in controlling oxidative stress by neutralizing reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6-Dimethoxy-2-phenylindole
- Solypertine
- Oxypertine
- Alpertine
- 5,6-Dimethoxyindole
Uniqueness
5,6-Dihydroxy-1-methyl-1H-indole-2-carboxamide is unique due to its dual hydroxyl groups at positions 5 and 6, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine .
Eigenschaften
Molekularformel |
C10H10N2O3 |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
5,6-dihydroxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c1-12-6-4-9(14)8(13)3-5(6)2-7(12)10(11)15/h2-4,13-14H,1H3,(H2,11,15) |
InChI-Schlüssel |
KWQSSPFPECXZSG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC(=C(C=C2C=C1C(=O)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




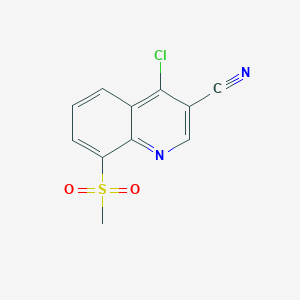

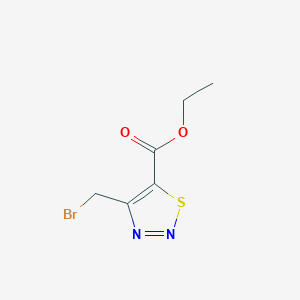
![4-(6-chloro-7-(4-(1-phenylethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B13661248.png)
![3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661252.png)

